Cas no 325988-28-1 (N-(2-methoxy-4-nitrophenyl)-4-methyl(phenyl)sulfamoylbenzamide)

N-(2-methoxy-4-nitrophenyl)-4-methyl(phenyl)sulfamoylbenzamide 化学的及び物理的性質
名前と識別子
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- N-(2-methoxy-4-nitrophenyl)-4-methyl(phenyl)sulfamoylbenzamide
- N-(2-methoxy-4-nitrophenyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide
- Benzamide, N-(2-methoxy-4-nitrophenyl)-4-[(methylphenylamino)sulfonyl]-
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- インチ: 1S/C21H19N3O6S/c1-23(16-6-4-3-5-7-16)31(28,29)18-11-8-15(9-12-18)21(25)22-19-13-10-17(24(26)27)14-20(19)30-2/h3-14H,1-2H3,(H,22,25)
- InChIKey: BLIJAFAGQGMFFD-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C([N+]([O-])=O)C=C1OC)(=O)C1=CC=C(S(N(C)C2=CC=CC=C2)(=O)=O)C=C1
計算された属性
- せいみつぶんしりょう: 441.099
- どういたいしつりょう: 441.099
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 31
- 回転可能化学結合数: 6
- 複雑さ: 720
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
N-(2-methoxy-4-nitrophenyl)-4-methyl(phenyl)sulfamoylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0214-0117-25mg |
N-(2-methoxy-4-nitrophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide |
325988-28-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0214-0117-30mg |
N-(2-methoxy-4-nitrophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide |
325988-28-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0214-0117-50mg |
N-(2-methoxy-4-nitrophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide |
325988-28-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0214-0117-20μmol |
N-(2-methoxy-4-nitrophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide |
325988-28-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0214-0117-15mg |
N-(2-methoxy-4-nitrophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide |
325988-28-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0214-0117-5mg |
N-(2-methoxy-4-nitrophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide |
325988-28-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0214-0117-2μmol |
N-(2-methoxy-4-nitrophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide |
325988-28-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0214-0117-5μmol |
N-(2-methoxy-4-nitrophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide |
325988-28-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0214-0117-10μmol |
N-(2-methoxy-4-nitrophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide |
325988-28-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0214-0117-75mg |
N-(2-methoxy-4-nitrophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide |
325988-28-1 | 90%+ | 75mg |
$208.0 | 2023-05-17 |
N-(2-methoxy-4-nitrophenyl)-4-methyl(phenyl)sulfamoylbenzamide 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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8. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
N-(2-methoxy-4-nitrophenyl)-4-methyl(phenyl)sulfamoylbenzamideに関する追加情報
N-(2-Methoxy-4-Nitrophenyl)-4-Methyl(Phenyl)Sulfamoylbenzamide: A Comprehensive Overview
N-(2-Methoxy-4-Nitrophenyl)-4-Methyl(Phenyl)Sulfamoylbenzamide, identified by the CAS number 325988-28-1, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound, with its intricate structure, has garnered attention in recent years due to its unique properties and versatile functionalities. The molecule consists of a benzamide core, a sulfamoyl group, and a substituted phenyl ring with methoxy and nitro substituents, making it a valuable compound for both academic research and industrial applications.
The synthesis of N-(2-Methoxy-4-Nitrophenyl)-4-Methyl(Phenyl)Sulfamoylbenzamide involves a series of well-established organic reactions, including nucleophilic substitutions, acylation, and coupling reactions. The presence of electron-withdrawing groups like the nitro and methoxy substituents on the aromatic ring significantly influences the reactivity and stability of the compound. Recent studies have highlighted the importance of these substituents in modulating the electronic properties of the molecule, which is crucial for its application in drug design and material science.
In terms of chemical properties, this compound exhibits remarkable thermal stability and solubility in polar solvents. These characteristics make it an ideal candidate for use in high-performance materials such as polymers and coatings. Additionally, the sulfamoyl group imparts unique hydrogen bonding capabilities, which enhance the compound's ability to form stable complexes with other molecules. This property has been leveraged in the development of advanced drug delivery systems and bioactive materials.
Recent research has focused on the pharmacological potential of N-(2-Methoxy-4-Nitrophenyl)-4-Methyl(Phenyl)Sulfamoylbenzamide. Studies have demonstrated its ability to inhibit certain enzymes associated with inflammatory diseases, suggesting its potential as a therapeutic agent. Furthermore, computational modeling has revealed that the compound's structure allows for selective binding to specific protein targets, which could be exploited in the design of novel drugs.
The application of this compound extends beyond pharmacology into areas such as agrochemicals and industrial catalysts. Its ability to act as a catalyst in certain organic reactions has been explored in recent studies, highlighting its role in sustainable chemical synthesis. The integration of green chemistry principles into its synthesis pathways has also been a focus area, aligning with global efforts to reduce environmental impact.
In conclusion, N-(2-Methoxy-4-Nitrophenyl)-4-Methyl(Phenyl)Sulfamoylbenzamide (CAS No: 325988-28-1) is a multifaceted compound with promising prospects across various scientific domains. Its unique structure, combined with advanced synthetic methodologies and cutting-edge research findings, positions it as a key player in future innovations within chemistry and related fields.
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